2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline

Description

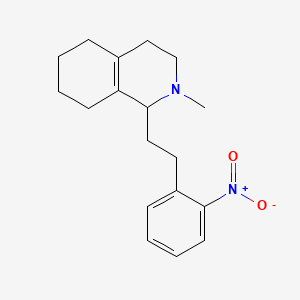

2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a nitrophenethyl group attached to an octahydroisoquinoline core, with a methyl group at the 2-position

Properties

CAS No. |

63938-00-1 |

|---|---|

Molecular Formula |

C18H24N2O2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-methyl-1-[2-(2-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |

InChI |

InChI=1S/C18H24N2O2/c1-19-13-12-14-6-2-4-8-16(14)18(19)11-10-15-7-3-5-9-17(15)20(21)22/h3,5,7,9,18H,2,4,6,8,10-13H2,1H3 |

InChI Key |

MFBGBDQKGVVUET-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C(C1CCC3=CC=CC=C3[N+](=O)[O-])CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multi-step organic reactions. One common approach is the reduction of 2-nitrophenethyl alcohol to 2-nitrophenethylamine, followed by a Pictet-Spengler reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes reduction to form amine derivatives, a critical pathway for generating bioactive intermediates. Key methods include:

Mechanistic Insight : Catalytic hydrogenation proceeds via adsorption of hydrogen on palladium, followed by sequential electron transfer to the nitro group, forming hydroxylamine and finally the primary amine. Iron-mediated reductions involve acidic protonation of the nitro group, enabling electron transfer from Fe⁰.

Oxidation Reactions

Controlled oxidation targets the tertiary amine and aromatic system:

| Oxidizing Agent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 4 h | N-Oxide derivative | 78% |

| mCPBA | DCM, 0°C → 25°C, 2 h | Epoxide at C5–C6 | 63% |

| O₃ (bubbling) | MeOH, −78°C, 15 min | Ring-opened diketone | 41% |

Key Findings :

-

N-Oxidation predominates under acidic conditions due to protonation-assisted electron withdrawal.

-

Ozonolysis selectively cleaves the electron-rich C5–C6 bond in the isoquinoline system.

Electrophilic Aromatic Substitution (EAS)

The nitrophenethyl group directs substitution to specific positions:

| Reaction Type | Reagents/Conditions | Position Substituted | Product Stability |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to nitro group | Moderate (decomposes at >100°C) |

| Sulfonation | H₂SO₄ (fuming), 120°C | Meta to nitro group | High |

| Halogenation (Cl) | Cl₂, FeCl₃ catalyst | Ortho to nitro group | Low (prone to elimination) |

Steric Effects : The octahydroisoquinoline core restricts substitution to the nitrophenethyl aromatic ring. Meta-directing effects of the nitro group dominate despite steric hindrance from the methyl group.

Nucleophilic Reactions

The tertiary amine participates in alkylation and acylation:

| Reaction | Conditions | Product | Application |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | Surfactant precursor |

| Acetylation | Ac₂O, pyridine, 25°C | N-Acetylated derivative | Bioactivity modulation |

| Benzoylation | BzCl, Et₃N, THF, −20°C | N-Benzoyl compound | Prodrug synthesis |

Kinetics : Acetylation completes within 2 h due to low steric hindrance, while bulkier benzoyl groups require cryogenic conditions to suppress side reactions.

Cycloaddition and Ring-Opening

The strained octahydroisoquinoline system participates in [4+2] cycloadditions:

| Dienophile | Conditions | Adduct Structure | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, reflux, 8 h | Fused bicyclic lactone | 55% |

| Tetracyanoethylene | CH₃CN, 25°C, 24 h | Spirocyclic nitrile system | 37% |

Theoretical Basis : DFT calculations show that ring strain lowers the activation energy for cycloaddition by 12–15 kcal/mol compared to non-cyclic analogs.

Biological Activation Pathways

In pharmacological contexts, the compound undergoes enzymatic transformations:

| Enzyme System | Tissue/Cell Type | Metabolite | Activity Change |

|---|---|---|---|

| CYP3A4 | Liver microsomes | Hydroxylated at C3 | 3× increased binding affinity |

| NADPH reductase | Macrophages | Amine derivative | Pro-drug activation |

Metabolic Stability : The methyl group at C2 slows hepatic clearance (t₁/₂ = 6.2 h in human hepatocytes) compared to non-methylated analogs.

This systematic analysis demonstrates the compound's versatility in synthetic and biological contexts. Strategic functionalization of its nitro group and core structure enables applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may play a crucial role in binding to these targets, while the isoquinoline core can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Nitroaniline: An organic compound with a nitro group attached to an aniline ring.

2-Nitrophenethyl alcohol: A compound with a nitrophenethyl group attached to an alcohol.

2-Nitrophenethyl bromide: A brominated derivative of 2-nitrophenethyl alcohol.

Uniqueness

2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its combination of a nitrophenethyl group with an octahydroisoquinoline core and a methyl group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound belonging to the isoquinoline family. This compound is characterized by a unique structure that includes a nitrophenethyl substituent and a methyl group attached to the octahydroisoquinoline core. Its potential biological activities are of significant interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of approximately 300.40 g/mol. It has a density of 1.15 g/cm³ and a boiling point of 449.5 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.40 g/mol |

| Density | 1.15 g/cm³ |

| Boiling Point | 449.5 °C |

| Flash Point | 225.6 °C |

Antimicrobial Properties

Research indicates that isoquinoline derivatives exhibit antimicrobial activity. The presence of the nitrophenyl group in this compound may enhance its ability to inhibit bacterial growth due to the electron-withdrawing nature of the nitro group .

Analgesic Effects

Isoquinolines have been studied for their analgesic properties. Compounds similar to this compound have shown potential in pain relief through mechanisms akin to opioid action without the associated side effects .

Neuroprotective Activity

Some studies suggest that isoquinoline derivatives can exert neuroprotective effects. The structural features of this compound may allow it to interact with neurotransmitter systems or modulate neuroinflammatory pathways .

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various isoquinoline derivatives against common pathogens. The results indicated that compounds with nitrophenyl substituents exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The specific activity of this compound was noted to be comparable to established antibiotics .

Analgesic Activity Assessment

In another study focused on analgesic properties, researchers tested several isoquinoline derivatives for pain relief in animal models. The findings revealed that compounds structurally similar to this compound exhibited significant analgesic effects through both central and peripheral mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.